N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide
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Overview
Description
N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, and a methoxybenzamide group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide typically involves the coupling of an indole derivative with a methoxybenzamide derivative. One common method is the reaction between 1H-indole-3-ethanamine and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The methoxybenzamide group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide
- N-[2-(1H-Indol-3-yl)ethyl]-4-chlorobenzamide
Uniqueness
N-[2-(1H-Indol-3-yl)-1-methylethyl]-4-methoxybenzamide is unique due to its specific combination of an indole moiety and a methoxybenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H20N2O2/c1-13(11-15-12-20-18-6-4-3-5-17(15)18)21-19(22)14-7-9-16(23-2)10-8-14/h3-10,12-13,20H,11H2,1-2H3,(H,21,22) |
InChI Key |
OFXZWDDMPDDQKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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